

Etripamil Hydrochloride for Paroxysmal Supraventricular Tachycardia: A Technical Guide

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Compound of Interest

Compound Name: Etripamil hydrochloride

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Abstract

Etripamil hydrochloride is a novel, intranasally administered, fast-acting L-type calcium channel blocker under development for the acute treatment of paroxysmal supraventricular tachycardia (PSVT). This technical guide provides an in-depth overview of etripamil, including its mechanism of action, comprehensive clinical trial data, and detailed experimental protocols from pivotal studies. The information is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of cardiovascular medicine.

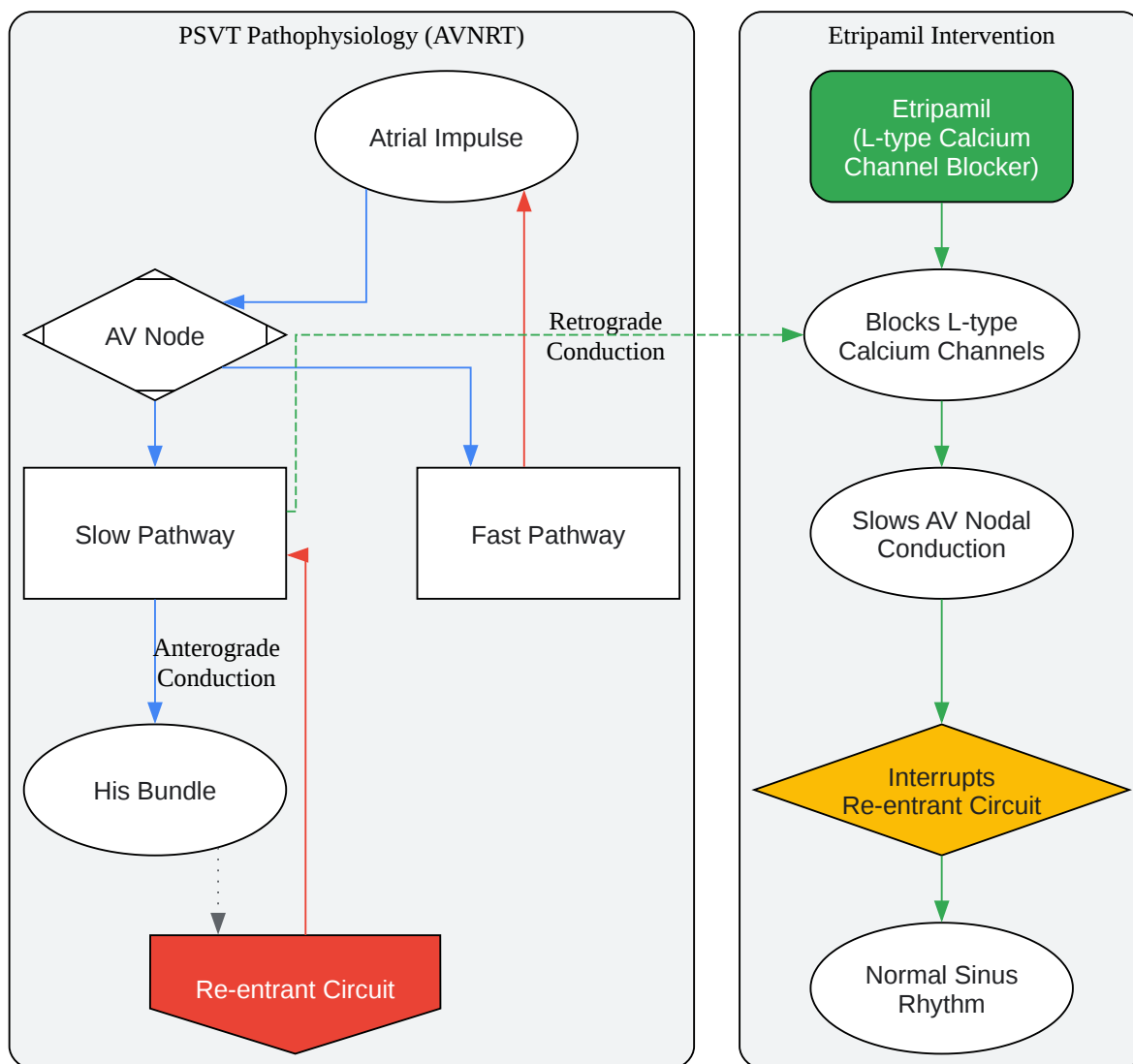
Introduction

Paroxysmal supraventricular tachycardia is a common cardiac arrhythmia characterized by a rapid heart rate originating above the ventricles.[1] Episodes are often symptomatic and can lead to significant patient distress and healthcare utilization. Current treatments for acute episodes are typically administered in a healthcare setting. Etripamil is being developed as a patient-self-administered therapy to terminate PSVT episodes in a non-medically supervised setting.[2][3]

Mechanism of Action

Etripamil is a non-dihydropyridine calcium channel blocker that selectively inhibits L-type calcium channels.[4] In the heart, these channels are crucial for the propagation of electrical

signals, particularly through the atrioventricular (AV) node.^[4] The most common form of PSVT, atrioventricular nodal reentrant tachycardia (AVNRT), is caused by a re-entrant circuit within the AV node, which consists of a fast and a slow pathway.^{[5][6]} By blocking the L-type calcium channels, etripamil slows down the electrical conduction in the AV node, interrupting the re-entrant circuit and restoring normal sinus rhythm.^{[4][7]}



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Mechanism of Etripamil in AVNRT

Pharmacokinetics

Intranasally administered etripamil is rapidly absorbed, with a time to maximal plasma concentration of approximately 5-8.5 minutes. Following peak plasma concentrations, systemic levels of etripamil decline quickly within the first 15 minutes. The mean terminal half-life is approximately 1.5 to 3 hours.

Clinical Trials

Etripamil has been evaluated in several key clinical trials, most notably the Phase 3 NODE-301 and RAPID studies.

Data Presentation

Table 1: Baseline Patient Characteristics in Pivotal Phase 3 Trials

Characteristic	NODE-301[2][8]	RAPID[9][10]
Number of Patients (Efficacy Population)	156 (107 Etripamil, 49 Placebo)	184 (99 Etripamil, 85 Placebo)
Mean Age (years)	58	56
Female (%)	66	73
White (%)	~87	~90
History of PSVT Episodes in Past Year (mean)	~9.6	Not Reported
Concomitant Beta-blocker or Calcium Channel Blocker Use (%)	Not Reported	>60%

Table 2: Efficacy of Etripamil in Terminating PSVT

Outcome	NODE-301[2][11]	RAPID[10][12][13]
Primary Endpoint	Time to conversion over 5 hours	Time to conversion within 30 minutes
Conversion Rate at 30 minutes (%)	53.7 (Etripamil) vs. 34.7 (Placebo)	64.3 (Etripamil) vs. 31.2 (Placebo)
Hazard Ratio (95% CI)	1.87 (1.09-3.22)	2.62 (1.66-4.15)
p-value	0.02	<0.001
Median Time to Conversion (minutes)	25 (Etripamil) vs. 50 (Placebo)	17.2 (Etripamil) vs. 53.5 (Placebo)

Table 3: Safety and Tolerability of Etripamil

Adverse Event (%)	NODE-301 (Etripamil)[2][11]	RAPID (Etripamil) [9][10]	Placebo (Pooled)
Nasal Discomfort	19.6	23	Low
Nasal Congestion	8.0	13	Low
Rhinorrhea	Not Reported	9	Low
Serious Adverse Events Related to Drug	0	0	0

Note: Adverse event percentages for placebo groups in individual trials were not consistently reported in the search results, hence a pooled qualitative description is provided.

Table 4: Patient-Reported Outcomes and Healthcare Utilization

Outcome	NODE-301[14][15]	RAPID (Pooled with NODE-301)[12]
Patient-Reported Treatment Satisfaction (TSQM-9)	Significantly higher for etripamil vs. placebo (p<0.01)	Etripamil preferred over placebo
Medical Intervention Sought (%)	15 (Etripamil) vs. 27 (Placebo)	Statistically significant reduction with etripamil
Emergency Department Visits (%)	12.1 (Etripamil) vs. 24.5 (Placebo)	Statistically significant reduction with etripamil

Experimental Protocols

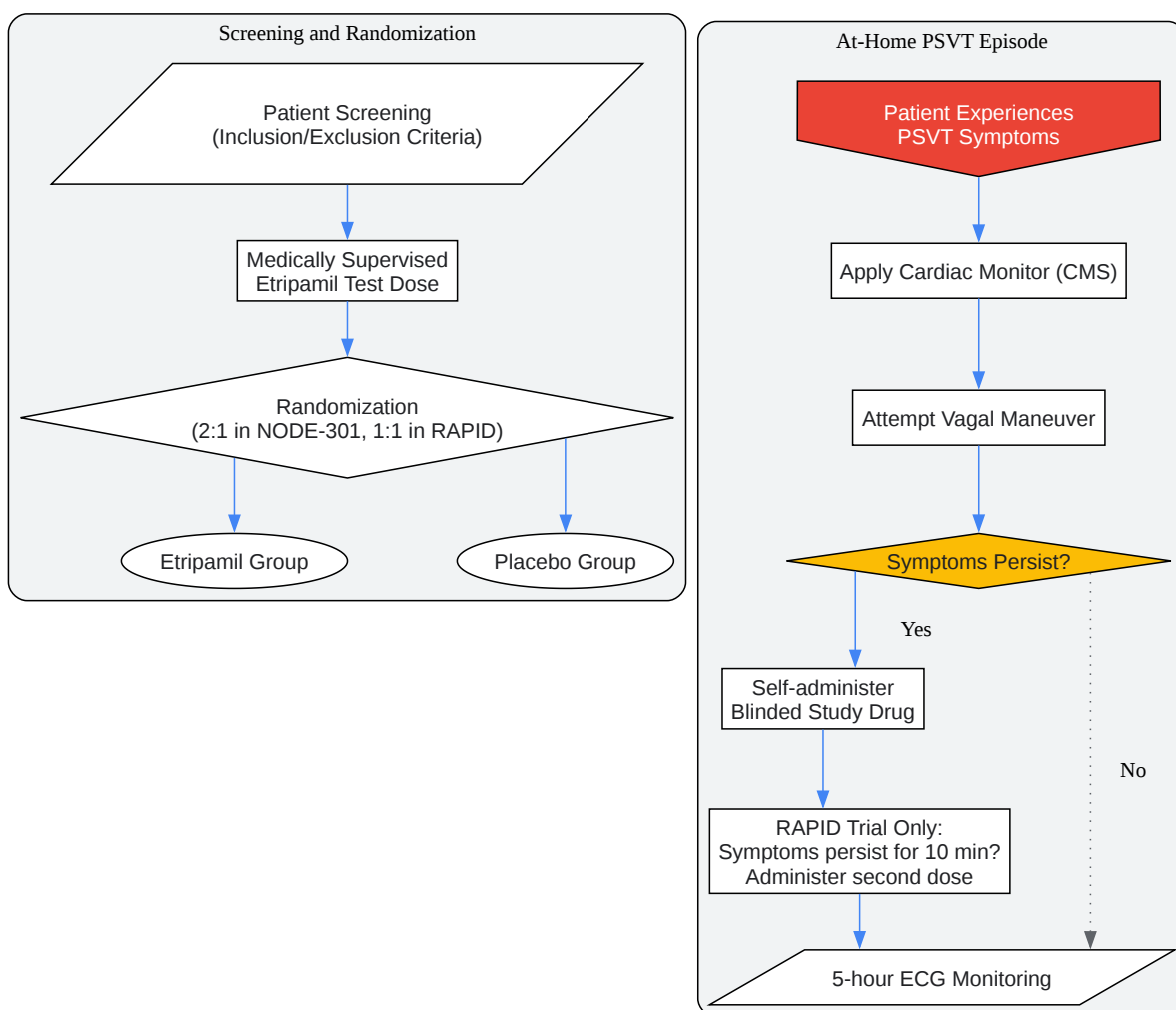
The NODE-301 and RAPID trials were multicenter, randomized, double-blind, placebo-controlled studies designed to evaluate the efficacy and safety of self-administered etripamil for PSVT in an at-home setting.[2][16]

Inclusion Criteria (General):

- Age \geq 18 years
- Electrocardiogram (ECG)-documented history of PSVT
- History of sustained, symptomatic episodes (typically \geq 20 minutes)

Exclusion Criteria (General):

- History of ventricular pre-excitation (e.g., Wolff-Parkinson-White syndrome)
- Second- or third-degree atrioventricular (AV) block
- History of severe ventricular arrhythmia
- History of atrial fibrillation or flutter



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Experimental Workflow for NODE-301 and RAPID Trials

Step-by-Step Experimental Protocol:

- Screening and Enrollment: Patients were screened based on inclusion and exclusion criteria.
- Test Dose Administration: Eligible patients received a medically supervised test dose of etripamil to assess safety and tolerability.[\[2\]](#) In the RAPID trial, this consisted of two 70 mg doses administered 10 minutes apart.[\[17\]](#)
- Randomization: Patients who tolerated the test dose were randomized to receive either etripamil or a placebo nasal spray.[\[2\]](#)
- Patient Training: Patients were trained on how to recognize PSVT symptoms, apply the ambulatory Cardiac Monitoring System (CMS), perform a vagal maneuver, and self-administer the nasal spray.[\[2\]](#)[\[18\]](#)
- At-Home Treatment of PSVT Episode:
 - Upon experiencing symptoms of a PSVT episode, the patient was instructed to first apply the CMS.[\[18\]](#)
 - The patient would then attempt a trained vagal maneuver.[\[18\]](#)
 - If symptoms persisted, the patient would self-administer one dose of the blinded study drug.[\[18\]](#)
 - RAPID Trial Specific: If symptoms did not resolve within 10 minutes of the first dose, the patient was instructed to self-administer a second dose.[\[12\]](#)[\[19\]](#)
- Data Collection: The CMS recorded a continuous ECG for at least 5 hours post-drug administration.[\[2\]](#)
- ECG Adjudication: An independent, blinded committee reviewed the ECG recordings to confirm the diagnosis of PSVT and determine the time of conversion to sinus rhythm.[\[18\]](#)
- Data Analysis: The primary efficacy endpoint was the time to conversion of PSVT to sinus rhythm. Safety and patient-reported outcomes were also assessed.

Conclusion

Etripamil hydrochloride has demonstrated efficacy and a favorable safety profile in the acute treatment of paroxysmal supraventricular tachycardia in a medically unsupervised setting. The rapid onset of action following intranasal administration offers a promising therapeutic option for patients, potentially reducing the need for emergency medical intervention. Further research may continue to delineate its role in the management of PSVT.

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